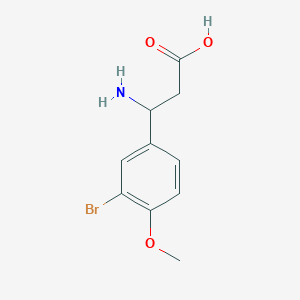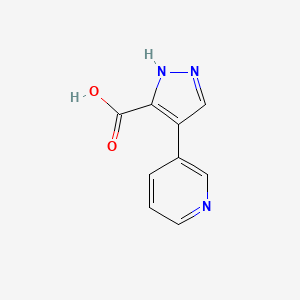
4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid
Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would be a fusion of these two structures with a carboxylic acid functional group attached.
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would consist of a pyrazole ring attached to a pyridine ring at the 4-position, with a carboxylic acid functional group attached at the 3-position of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would likely be influenced by the presence of the pyrazole, pyridine, and carboxylic acid functional groups. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and reactions with electrophiles . Pyridines can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Synthesis and Functionalization Studies
- Experimental and Theoretical Studies on Functionalization Reactions : Research conducted by Yıldırım et al. (2005) demonstrates the use of 1H-pyrazole-3-carboxylic acid in synthesizing various compounds through functionalization reactions. These compounds were thoroughly analyzed using spectroscopic methods and theoretical studies (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Crystal Structure and Computational Studies
- Synthesis and Structural Analysis of Pyrazole Derivatives : Shen et al. (2012) synthesized new pyrazole derivatives and characterized them using various spectroscopic techniques. They also conducted X-ray diffraction and density-functional-theory (DFT) calculations to study their molecular structure (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).
Coordination Polymers and Transition Metals
- Development of Coordination Polymers : Zhao et al. (2014) explored the creation of coordination polymers using a pyrazole-carboxylate type ligand, including 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. This study involved synthesizing different coordination complexes and analyzing their structures (Hong Zhao, Zhao-Jing Chu, Gui-Yuan Gao, Huan-Huan Huang, Zhirong Qu, 2014).
Chemosensors and Optical Properties
- Chemosensors for Metal Detection : In a study by Naskar et al. (2018), a probe was synthesized using a pyridine–pyrazole moiety, demonstrating the potential for detecting Al3+ ions. The probe showed a switch-on response in the presence of Al3+ due to chelation-induced enhanced fluorescence (CHEF), highlighting its application as a sensitive and selective chemosensor (Barnali Naskar, K. Das, Ramij R. Mondal, D. Maiti, A. Requena, J. P. Cerón-Carrasco, C. Prodhan, K. Chaudhuri, Sanchita Goswami, 2018).
Novel Synthesis Methods
- Innovative Synthesis of Heterocyclic Compounds : Ghaedi et al. (2015) developed an efficient method to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, yielding new N-fused heterocycle products (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).
Future Directions
properties
IUPAC Name |
4-pyridin-3-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPFUGDMRZYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556897 | |
| Record name | 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-YL)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
117784-26-6 | |
| Record name | 4-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



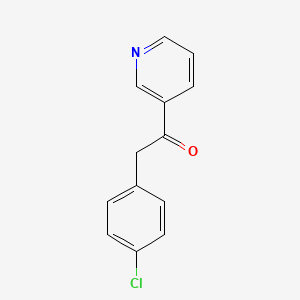

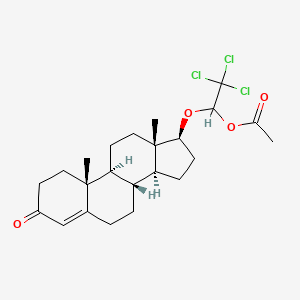
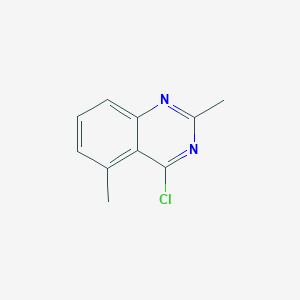
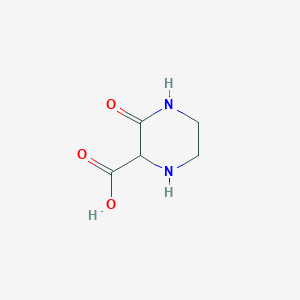
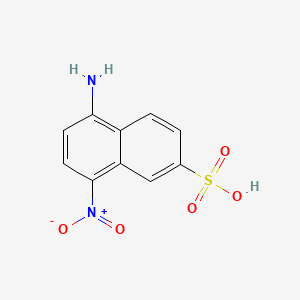
![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
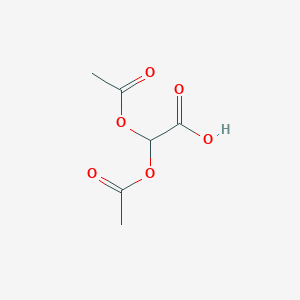
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)
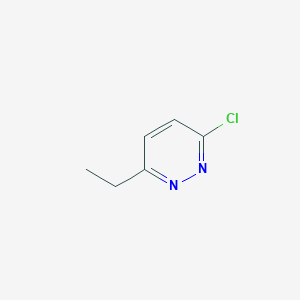
![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)
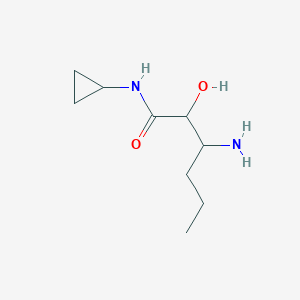
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)
